(2R,6S)-2,6-Bis(trifluoromethyl)piperidine
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Overview
Description
(2R,6S)-2,6-Bis(trifluoromethyl)piperidine is a fluorinated organic compound characterized by the presence of two trifluoromethyl groups attached to a piperidine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) and radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions .
Industrial Production Methods
Industrial production of (2R,6S)-2,6-Bis(trifluoromethyl)piperidine may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-Bis(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(2R,6S)-2,6-Bis(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-Bis(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to the modulation of enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (2R,6S)-6-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride
- (2R,6S)-2-(Propan-2-yl)-6-(trifluoromethyl)piperidine
Uniqueness
(2R,6S)-2,6-Bis(trifluoromethyl)piperidine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and biological activity compared to similar compounds with only one trifluoromethyl group . This makes it particularly valuable in the development of pharmaceuticals and materials with enhanced properties .
Properties
Molecular Formula |
C7H9F6N |
---|---|
Molecular Weight |
221.14 g/mol |
IUPAC Name |
(2S,6R)-2,6-bis(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H9F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h4-5,14H,1-3H2/t4-,5+ |
InChI Key |
APPHZZVNZFLFTE-SYDPRGILSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H](C1)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CC(NC(C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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